Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
Description
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is a derivative of D-glucopyranose featuring a methyl group at the anomeric carbon (C1), an amino group at C6 (replacing the hydroxyl group), and acetyl protecting groups at positions C2, C3, and C4. Its molecular formula is C₁₃H₂₁NO₈, with a molecular weight of 319.31 g/mol. The acetyl groups enhance lipophilicity, while the amino group at C6 provides a reactive site for further functionalization, such as conjugation with biomolecules or fluorescent tags.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(aminomethyl)-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBDCQBZQQWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673720 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715649-25-5 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as acetates for the hydroxyl groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Biochemical Interaction Studies
Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside has been studied for its interactions with biomolecules such as proteins and nucleic acids. Its structural similarity to naturally occurring sugars suggests potential binding to enzymes or receptors, which can be pivotal in understanding biochemical pathways and therapeutic targets.
Antimicrobial Research
Recent studies have demonstrated the antimicrobial properties of derivatives of methyl α-D-glucopyranoside (MGP), which include methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside. These derivatives exhibited significant antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 0.75 µg/mL to 1.50 µg/mL . The structural features of these compounds contribute to their efficacy against various pathogens.
Drug Development
The compound's ability to undergo deacetylation to yield methyl 6-amino-6-deoxy-D-glucopyranoside enhances its reactivity in biological systems, making it a candidate for drug development. Its interactions with specific receptors can be explored further through molecular docking studies, which assess binding affinities and interactions with target proteins.
Comparative Analysis of Related Compounds
The following table highlights the structural comparisons between methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside and related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 6-deoxy-alpha-D-glucopyranoside | Lacks amino group; contains only hydroxyls | Simpler structure; less reactivity |
| Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside | Contains iodine instead of amino group | Enhanced reactivity due to halogen |
| Methyl 6-amino-6-deoxy-D-glucopyranoside | Lacks acetyl groups; contains free hydroxyls | More polar; potentially higher solubility |
This comparative analysis underscores the distinctive features of methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside that may influence its solubility and biological interactions compared to simpler derivatives.
Case Study 1: Antimicrobial Efficacy
A study synthesized eight derivatives of methyl α-D-glucopyranoside and tested their antimicrobial activity against seven pathogens. The results indicated that most derivatives demonstrated significant antimicrobial efficacy, with one derivative showing an IC50 value of 2602.23 μg/mL against Ehrlich ascites carcinoma (EAC) cells . This highlights the potential of methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside and its derivatives in developing new antimicrobial agents.
Case Study 2: Molecular Docking Analysis
In another investigation, molecular docking studies were conducted on synthesized MGP derivatives against specific protein receptors (4URO and 4XE3). The findings revealed that certain compounds exhibited high binding energies and stable conformations during molecular dynamics simulations over a period of 100 ns. This suggests that methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside could be effective in targeting specific proteins involved in disease mechanisms .
Mechanism of Action
The mechanism of action for Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside involves its interaction with various molecular targets. The amino group at the 6th position allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in medicinal chemistry and drug development .
Comparison with Similar Compounds
Structural Variations and Protecting Groups
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
- Structure: Acetyl groups at C2, C3, C4, and C6; hydroxyl group at C6 is acetylated instead of replaced by an amino group.
- Molecular Weight : ~362.3 g/mol .
- Key Differences: The absence of the C6 amino group limits its utility in amine-specific conjugation reactions. However, the full acetylation makes it a versatile intermediate for deprotection studies or isotopic labeling (e.g., deuterated analogs, as seen in trideuterioacetyl derivatives) .
Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-α-D-glucopyranoside
- Structure : Azido group (N₃) at C6; benzyl protecting groups at C2, C3, and C4.
- Molecular Weight : ~477.5 g/mol .
- Key Differences: The azido group serves as a precursor for the amino group via Staudinger reduction or catalytic hydrogenation. Benzyl groups offer greater stability under acidic/basic conditions compared to acetyl groups, enabling multi-step syntheses without premature deprotection .
1,2,3,4-Tetra-O-acetyl-6-aminobenzoyl-6-deoxy-a-D-glucopyranoside
- Structure: Aminobenzoyl group (NHBz) at C6; acetyl groups at C1, C2, C3, and C4.
- Molecular Weight : ~451.4 g/mol .
- Key Differences: The aromatic benzoyl moiety introduces fluorescence or UV activity, making it useful in tracking metabolic pathways. However, the additional acetyl group at C1 reduces flexibility for further modifications at the anomeric position .
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Structure : Acetamido group (NHCOCH₃) at C2; acetyl groups at C3, C4, and C6.
- Molecular Weight : ~335.3 g/mol .
- Key Differences : The acetamido group at C2 mimics N-acetylglucosamine (GlcNAc), a common motif in glycoproteins. This compound is critical for studying O-GlcNAcylation but lacks the reactive primary amine at C6 .
Physicochemical Properties
Biological Activity
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside (CAS No. 715649-25-5) is a carbohydrate derivative with significant biological activity. This article explores its antimicrobial properties, potential applications in cancer treatment, and other biological effects based on diverse research findings.
- Molecular Formula : C13H21NO8
- Molecular Weight : 319.31 g/mol
- Structure : The compound features an amino group at the 6-position of the glucopyranoside structure, which enhances its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A study evaluated various derivatives against Gram-positive bacteria such as L. monocytogenes, S. aureus, and E. faecalis. The results are summarized in the following table:
| Compound | MIC (mM) | MBC (mM) |
|---|---|---|
| C10EthMeGlu | 0.5 | 0.5 |
| C12EthMeGlu | 0.03 | 0.02 |
| C5EthMeGlu | >4 | >4 |
| C6EthMeGlu | >4 | >4 |
| C8EthMeGlu | 0.434 | <0.434 |
The compounds exhibited significant antimicrobial activity, particularly with longer alkyl chains correlating with lower MIC values, indicating enhanced efficacy against bacterial strains .
Cancer Therapeutics
Methyl 6-amino-6-deoxy-D-pyranoside derivatives have been explored for their potential in cancer treatment. A notable study focused on platinum(II) glycoconjugates derived from this compound, which were designed for glucose transporter-mediated tumor targeting.
Key Findings:
- Cytotoxicity : The glycoconjugates demonstrated cytotoxic effects comparable to or greater than oxaliplatin across six human cancer cell lines.
- Mechanism of Action : The cellular uptake of these complexes was significantly influenced by glucose transporter inhibitors, indicating a GLUT-mediated transport mechanism that enhances their therapeutic potential .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, this compound exhibits other notable biological activities:
- Immunomodulatory Effects : Research indicates that derivatives can modulate immune responses by influencing cytokine secretion profiles in immune cells.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles through pathways that enhance neuronal survival and differentiation .
- Pharmacokinetics : The compound's solubility and absorption properties make it a candidate for further pharmacological development.
Case Studies
A comprehensive review of carbohydrate-based drugs revealed that methyl 6-amino-6-deoxy derivatives have been incorporated into various therapeutic strategies, showcasing their versatility in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside, and how can purity be ensured?
- Methodology : A common approach involves reductive amination of precursor azido derivatives. For example, hydrogenation of methyl 6-azido-6-deoxy-α-D-glucopyranoside using Pd/C under H₂ yields the amino derivative, followed by acetylation to protect hydroxyl groups . Purification via column chromatography (e.g., EtOAc/cyclohexane gradients) and freeze-drying ensures high purity (>95%). NMR and ESI-MS are critical for structural validation .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- Methodology : Use chiral HPLC or polarimetry ([α]D measurements) to verify enantiomeric purity. For example, the synthesized compound in showed [α]D = +83.0° (DCM), consistent with α-D-configuration. 2D-NMR (e.g., COSY, HMBC) further resolves stereochemical ambiguities in glycosidic linkages .
Q. What analytical techniques are recommended for characterizing this compound’s stability?
- Methodology : Accelerated stability studies under varying pH, temperature, and humidity. Techniques include:
- HPLC-UV/RI for degradation product analysis.
- TGA/DSC to assess thermal stability .
- LC-MS to detect hydrolysis or oxidation byproducts (e.g., deacetylated or dimerized forms) .
Advanced Research Questions
Q. How can this compound serve as a substrate for glycosidase enzyme inhibition studies?
- Methodology : The 6-amino-6-deoxy modification mimics transition-state intermediates in glycosidase catalysis. Kinetic assays (e.g., fluorometric or colorimetric) using 4-nitrophenyl glycoside analogs (see ) can quantify inhibition constants (Ki). Competitive inhibition patterns are analyzed via Lineweaver-Burk plots .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Case Study : Discrepancies in antimicrobial activity may arise from variable acetylation patterns. Systematic SAR studies comparing triacetate vs. monoacetate derivatives are recommended. Use standardized assays (e.g., MIC against E. coli ATCC 25922) and control for solvent effects (e.g., DMSO ≤1% v/v) .
Q. How is this compound applied in metabolic labeling or glycoengineering?
- Methodology : The 6-amino group enables conjugation with fluorescent probes (e.g., FITC) or bioorthogonal tags (e.g., azides for click chemistry). In glycoengineering, it serves as a non-natural substrate for glycosyltransferases to synthesize modified glycoconjugates .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Key Issues : Low yields during reductive amination (e.g., Pd/C catalyst poisoning). Solutions include:
- Switching to heterogeneous catalysts (e.g., PtO₂) for improved turnover.
- Optimizing reaction solvent (e.g., MeOH vs. THF) to enhance solubility .
Key Limitations and Future Directions
- Limitations : Limited solubility in aqueous buffers restricts in vivo applications. Solutions include PEGylation or formulation with cyclodextrins .
- Future Research : Explore cryo-EM for structural analysis of enzyme-inhibitor complexes . Develop chiral stationary phases for scalable enantiomer separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
